2-(2-fluorophenoxy)-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}acetamide
Description
2-(2-Fluorophenoxy)-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}acetamide is a synthetic small molecule characterized by a pyrazole core substituted with a tetrahydropyran (oxan-2-yl)methyl group at the 1-position and an acetamide side chain linked to a 2-fluorophenoxy moiety. The 2-fluorophenoxy group contributes to lipophilicity and metabolic stability, while the tetrahydropyran moiety may enhance solubility compared to fully aromatic substituents .
Properties
IUPAC Name |
2-(2-fluorophenoxy)-N-[1-(oxan-2-ylmethyl)pyrazol-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN3O3/c18-15-6-1-2-7-16(15)24-12-17(22)20-13-9-19-21(10-13)11-14-5-3-4-8-23-14/h1-2,6-7,9-10,14H,3-5,8,11-12H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZSBCIZUWVFNCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)CN2C=C(C=N2)NC(=O)COC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-fluorophenoxy)-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}acetamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2-fluorophenol with epichlorohydrin to form 2-(2-fluorophenoxy)methyloxirane . This intermediate is then reacted with 1H-pyrazole-4-carboxamide in the presence of a base to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(2-fluorophenoxy)-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
2-(2-fluorophenoxy)-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-fluorophenoxy)-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}acetamide involves its interaction with specific molecular targets. The fluorophenoxy group can engage in hydrogen bonding and hydrophobic interactions, while the pyrazolyl group can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural motifs with several analogs documented in recent literature. Below is a systematic comparison based on structural features, synthesis, and inferred pharmacological properties.
Structural Analogues and Key Differences
Notes:
- Tetrahydropyran (THP) Substitution : The target compound’s THP group is smaller (oxan-2-yl vs. THP-4-yl in ), which may reduce steric hindrance and improve target engagement.
- Linker Flexibility : The ether linkage in the target compound provides conformational flexibility compared to rigid spirocyclic () or thiazole-containing () analogs.
Physicochemical Properties
Key Insight: The target compound’s balance of lipophilic (2-fluorophenoxy) and hydrophilic (THP) groups may optimize blood-brain barrier penetration if targeting neurological systems, as seen in acetylcholinesterase inhibitors ().
Biological Activity
2-(2-fluorophenoxy)-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}acetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and agrochemicals. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and related research findings.
Chemical Structure and Properties
The compound can be described structurally as follows:
- Molecular Formula : CHFNO
- Molecular Weight : 293.30 g/mol
- Structural Features : It contains a fluorophenoxy group, a pyrazole moiety, and an acetamide functional group.
Mechanisms of Biological Activity
Research indicates that compounds with similar structural features often exhibit a range of biological activities:
- Anticonvulsant Activity : Related compounds have shown significant anticonvulsant effects mediated through benzodiazepine receptors, suggesting that 2-(2-fluorophenoxy)-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}acetamide may also possess similar properties .
- Insecticidal Properties : Preliminary studies suggest that derivatives with similar scaffolds exhibit insecticidal activity against various pests. For example, compounds with pyrazole linkages have demonstrated lethal effects against agricultural pests like Mythimna separata and Helicoverpa armigera .
- Antifungal Activity : Certain benzamide derivatives have shown antifungal properties, indicating that the target compound may also inhibit fungal growth, particularly against species such as Pyricularia oryae .
Efficacy in Biological Assays
A series of biological assays have been conducted to evaluate the efficacy of 2-(2-fluorophenoxy)-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}acetamide:
Structure-Activity Relationship (SAR)
The biological activity of compounds similar to 2-(2-fluorophenoxy)-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}acetamide has been analyzed to understand how variations in structure influence activity:
- Substituent Effects : The presence of halogens (F, Cl) on aromatic rings has been shown to enhance insecticidal activity.
- Linker Variations : The type and length of linkers between functional groups significantly affect both insecticidal and antifungal potency.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
